8-Hydroxy-1-nitrobenzo(e)pyrene

Description

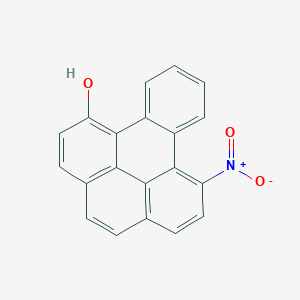

8-Hydroxy-1-nitrobenzo(e)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring both hydroxyl (-OH) and nitro (-NO₂) substituents. The nitro group enhances electrophilicity, increasing reactivity with biomolecules like DNA, while the hydroxyl group may influence solubility and metabolic conjugation. This compound is of particular interest due to its structural similarity to established carcinogens such as benzo[a]pyrene, though its specific toxicological profile remains less characterized .

Properties

CAS No. |

115664-51-2 |

|---|---|

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

1-nitrobenzo[l]pyren-8-ol |

InChI |

InChI=1S/C20H11NO3/c22-16-10-8-12-6-5-11-7-9-15(21(23)24)19-13-3-1-2-4-14(13)20(16)18(12)17(11)19/h1-10,22H |

InChI Key |

JWOJCMLFEHGEJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-] |

Other CAS No. |

115664-51-2 |

Synonyms |

8-Hydroxy-1-nitrobenzo(e)pyrene |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitro-Substituted PAHs

- 1-Nitropyrene (CAS 5522-43-0): Structural Difference: Lacks the hydroxyl group present in 8-Hydroxy-1-nitrobenzo(e)pyrene. Toxicity: 1-Nitropyrene is a well-documented mutagen, forming DNA adducts via nitro-reduction to reactive amines. Its carcinogenicity is linked to prolonged exposure in diesel exhaust . Reactivity: The nitro group in 1-nitropyrene undergoes enzymatic reduction to produce aryl nitrenium ions, which bind to DNA. In contrast, the hydroxyl group in this compound may either detoxify the compound via glucuronidation or enhance toxicity through redox cycling .

3-Nitrobenzanthrone (CAS 17117-34-9) :

- Structural Difference : Contains a ketone group in addition to the nitro substituent.

- Toxicity : Exhibits extreme mutagenicity (Ames test >100,000 revertants/nmol), surpassing many nitro-PAHs due to its ability to intercalate into DNA and generate oxidative stress.

Hydroxy-Substituted PAHs

1-Hydroxypyrene (CAS 5315-79-7) :

Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6) :

Methyl-Substituted PAHs

- 1-Methylpyrene (CAS 2381-21-7) :

Comparative Toxicological Data (Theoretical Framework)

| Compound | Mutagenicity (Ames Test) | Carcinogenicity (IARC Class) | log P (Predicted) |

|---|---|---|---|

| This compound | Not tested | Not classified | ~4.2 |

| 1-Nitropyrene | 2,500 revertants/nmol | 2B (Possible carcinogen) | 4.5 |

| 3-Nitrobenzanthrone | >100,000 revertants/nmol | 1 (Carcinogenic) | 5.8 |

| 1-Hydroxypyrene | Non-mutagenic | Not classified | 3.1 |

Mechanistic Insights from Gene Expression Profiling

Studies comparing gene expression profiles of oxythioquinox (OTQ) and benzo[a]pyrene highlight the utility of transcriptomic analysis in identifying shared pathways of genotoxicity and carcinogenicity . For this compound, such approaches could clarify whether its hydroxyl group mitigates nitro-associated DNA damage or synergizes with it. For example:

- Nitro-Reduction Pathways : Likely involve cytochrome P450 enzymes (e.g., CYP1A1) and NADPH-dependent reductases, similar to 1-nitropyrene.

- Oxidative Stress : Hydroxyl groups may participate in redox cycling, generating reactive oxygen species (ROS), a mechanism observed in nitro-aromatic compounds.

Environmental and Regulatory Considerations

- Persistence : Nitro-PAHs like this compound are expected to persist in soil and sediments due to hydrophobicity, though photodegradation may be accelerated by the hydroxyl group.

- Regulatory Status: Not currently listed under EPA priority pollutants, unlike 1-nitropyrene. However, its structural similarity to classified carcinogens warrants further scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.